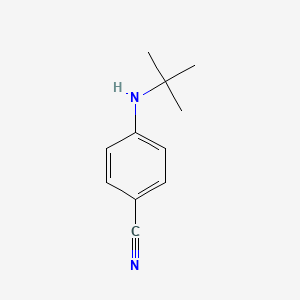
8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are a group of heterocyclic organic compounds with a wide range of applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dibenzofuran core with hydroxy and dimethyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with 3,3-dimethyl-2-butanone in the presence of a base, followed by cyclization to form the dibenzofuran core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods may also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed: The major products formed from these reactions include various substituted dibenzofurans, ketones, aldehydes, and reduced derivatives .
Aplicaciones Científicas De Investigación
8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one involves its interaction with various molecular targets and pathways. The hydroxy group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in its observed biological effects .
Comparación Con Compuestos Similares
Dibenzofuran: The parent compound without the hydroxy and dimethyl substituents.
8-Hydroxy-3,7-dimethyl-3,4-dihydro-1H-isochromen-1-one: A structurally similar compound with different substituent positions.
Polychlorinated dibenzofurans: Chlorinated derivatives with significant environmental and toxicological relevance
Uniqueness: 8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hydroxy group enhances its reactivity, while the dimethyl groups provide steric hindrance, influencing its interactions with other molecules.
Propiedades
Número CAS |
76303-46-3 |
|---|---|
Fórmula molecular |
C14H14O3 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
8-hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one |
InChI |
InChI=1S/C14H14O3/c1-14(2)6-10(16)13-9-5-8(15)3-4-11(9)17-12(13)7-14/h3-5,15H,6-7H2,1-2H3 |
Clave InChI |
YYFRXKPQSHNVLY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate)](/img/structure/B14000072.png)
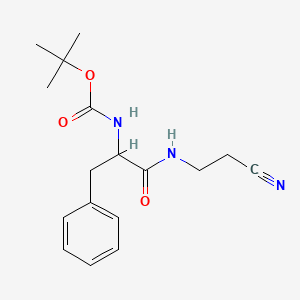
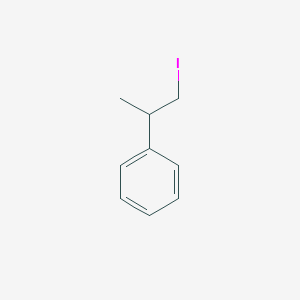
![2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B14000086.png)
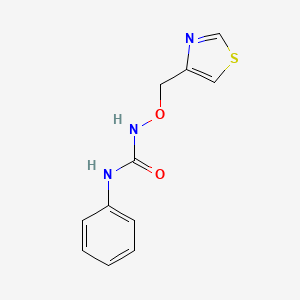

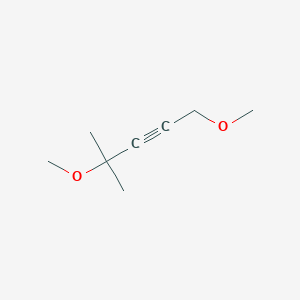
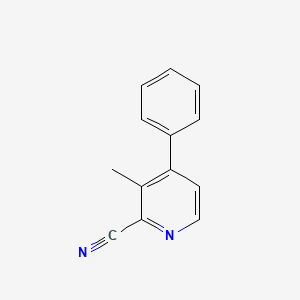

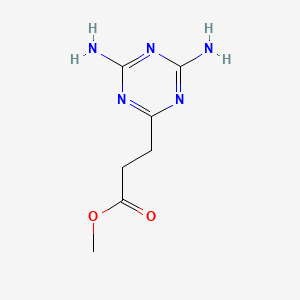
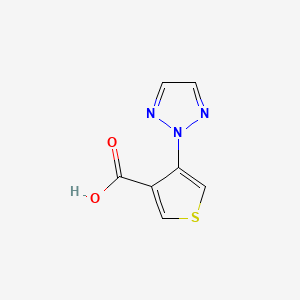
![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)
![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)
